2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one is a chemical compound with the molecular formula C12H21ClN2OS and a molecular weight of 276.83 g/mol . It is characterized by the presence of a chloro group, a thiomorpholine ring, and a piperidine ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one typically involves the reaction of 4-(thiomorpholin-4-yl)piperidine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or to convert other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiomorpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one
- 2-Chloro-1-[4-(piperidin-4-yl)piperidin-1-yl]propan-1-one
- 2-Chloro-1-[4-(pyrrolidin-4-yl)piperidin-1-yl]propan-1-one
Uniqueness
2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQSUNMBDVUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCSCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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